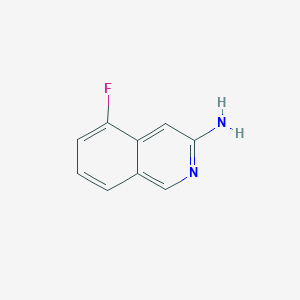

5-Fluoroisoquinolin-3-amine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

5-fluoroisoquinolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-8-3-1-2-6-5-12-9(11)4-7(6)8/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGVILZNUGKTWQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(C=C2C(=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Fluoroisoquinolin 3 Amine

Strategic Approaches to Isoquinoline (B145761) Ring System Construction

The formation of the isoquinoline core is a critical step in the synthesis of 5-Fluoroisoquinolin-3-amine. Various methods have been developed to construct this bicyclic heteroaromatic system, often involving cyclization reactions of appropriately substituted precursors.

Regioselective Synthesis of Fluoro-substituted Isoquinolines

The precise placement of the fluorine atom at the C-5 position is a key challenge in the synthesis of this compound. Regioselectivity is often dictated by the starting materials and the synthetic route chosen.

One common approach involves the nitration of 4-fluoroisoquinoline. This reaction, however, typically yields a mixture of isomers, including 4-fluoro-5-nitroisoquinoline (B8650222) and other positional isomers. google.com The subsequent separation of these isomers is necessary to isolate the desired 5-nitro precursor. google.com

Another strategy involves the palladium-catalyzed annulation reaction of fluoroalkylated alkynes with 2-iodobenzylidenamines. This method has been shown to produce 4-fluoroalkylated isoquinolines with high regioselectivity. acs.org While not directly yielding a 5-fluoro substituent, this approach highlights the use of transition metal catalysis to control the position of fluorine-containing groups on the isoquinoline ring.

More direct methods for synthesizing fluorinated isoquinolines can involve the use of fluorinated starting materials. For instance, adapting synthetic routes from related fluorinated isoquinolines, such as 6-fluoro derivatives, can be an effective strategy.

Introduction of Amine Functionality at the C-3 Position

The introduction of an amine group at the C-3 position of the isoquinoline ring is another crucial transformation. Several methods have been established for this purpose.

A prevalent method is the cyclocondensation of 2-acylphenylacetonitriles with amines. conicet.gov.arrsc.org This reaction provides a direct route to 3-aminoisoquinolines. The choice of the amine reactant can be varied to introduce different substituents on the C-3 amino group. conicet.gov.ar The reaction is often catalyzed by acids, such as trifluoroacetic acid (TFA) or solid acids like P2O5/SiO2, the latter being an environmentally benign option. conicet.gov.ar

Another approach involves the amination of isoquinoline N-oxides. Treatment of an isoquinoline N-oxide with an aminating agent can lead to the formation of an aminoisoquinoline. researchgate.net For example, a metal-free reaction of quinoline (B57606) N-oxides with amines in the presence of triflic anhydride (B1165640) has been reported to yield 2-aminoquinolines, and similar principles can be applied to isoquinoline systems. researchgate.net

Furthermore, 3-aminoisoquinolines can be synthesized through the recyclization of isocoumarins. The transformation of 1H-isochromen-1-ones with a carbonyl group at the C-3 position using primary amines can yield the corresponding isoquinolone derivatives, which can be further converted to 3-aminoisoquinolines. researchgate.net

Precursor Synthesis and Functional Group Transformations

The successful synthesis of this compound relies heavily on the preparation of key precursors and the efficient execution of functional group transformations.

Preparation of Fluorinated Phenylacetonitriles as Intermediates

Fluorinated phenylacetonitriles are valuable intermediates in the synthesis of fluorinated isoquinolines. The synthesis of these compounds often starts from fluorinated aromatic compounds. For example, the preparation of these intermediates can be adapted from methods used for related fluorinated isoquinolines.

Utilization of 2-Acylphenylacetonitriles in Cyclocondensation Reactions

As mentioned earlier, 2-acylphenylacetonitriles are key precursors for the synthesis of 3-aminoisoquinolines via cyclocondensation reactions. conicet.gov.arrsc.org These precursors can be prepared by reacting 2-cyanomethylbenzoyl chloride with Grignard reagents in the presence of cuprous iodide. researchgate.net The subsequent cyclocondensation with an amine, often in the presence of an acid catalyst, affords the desired 1-substituted 3-aminoisoquinoline. conicet.gov.ar The reaction conditions, such as temperature and solvent, are optimized based on the properties of the specific amine used. conicet.gov.ar

| Precursor | Reagent | Catalyst | Product | Reference |

| 2-Acylphenylacetonitrile | Amine | Trifluoroacetic Acid (TFA) | 1-Substituted 3-aminoisoquinoline | conicet.gov.ar |

| 2-Acylphenylacetonitrile | Amine | P2O5/SiO2 | N-Substituted 1-alkyl/aryl 3-aminoisoquinolines | conicet.gov.ar |

Reductive Amination Strategies for Amine Formation

Reductive amination is a versatile method for forming amines from carbonyl compounds and can be applied in the synthesis of precursors or in later stages to modify functional groups. wikipedia.orgmasterorganicchemistry.com This reaction involves the initial formation of an imine or enamine from a carbonyl compound and an amine, followed by reduction. wikipedia.orglibretexts.org

Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). wikipedia.orgmasterorganicchemistry.com These reagents are selective for the reduction of the iminium ion intermediate over the starting carbonyl group, allowing for a one-pot reaction. wikipedia.orgmasterorganicchemistry.com

While not a direct method for the primary synthesis of the 3-aminoisoquinoline core from a keto-precursor in this specific context, reductive amination strategies are fundamental in organic synthesis for the introduction of amine functionalities and could be employed in the synthesis of more complex derivatives of this compound. For instance, if a precursor with a carbonyl group were synthesized, reductive amination could be used to introduce the amine.

| Carbonyl Compound | Amine | Reducing Agent | Product | Reference |

| Aldehyde/Ketone | Primary/Secondary Amine | Sodium Cyanoborohydride (NaBH3CN) | Secondary/Tertiary Amine | wikipedia.orgmasterorganicchemistry.com |

| Aldehyde/Ketone | Primary/Secondary Amine | Sodium Triacetoxyborohydride (NaBH(OAc)3) | Secondary/Tertiary Amine | masterorganicchemistry.com |

Amination of Halogenated Isoquinolines

Direct amination of an isoquinoline ring that already contains the desired fluorine at the 5-position and a leaving group at the 3-position is a powerful and convergent synthetic strategy.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing electron-deficient aromatic and heteroaromatic systems. semanticscholar.orgnih.gov The isoquinoline core, containing an electronegative nitrogen atom, is inherently electron-deficient and thus activated for SNAr, particularly at positions alpha and gamma to the ring nitrogen. For the synthesis of this compound, a precursor such as 3-chloro-5-fluoroisoquinoline (B3145773) or 3-bromo-5-fluoroisoquinoline would be required.

The SNAr mechanism proceeds via a two-step addition-elimination sequence. An amine nucleophile attacks the carbon atom bearing the leaving group (e.g., a halogen), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the aminated product. semanticscholar.org The reaction is facilitated by the presence of electron-withdrawing groups on the ring, and the fluorine atom at C-5 would contribute to this activation. SNAr reactions are often performed in polar aprotic solvents and may be catalyzed by a base to deprotonate the incoming amine, increasing its nucleophilicity. semanticscholar.org

Table 2: Typical Conditions for SNAr Amination Reactions

| Component | Examples | Purpose |

| Substrate | 3-Chloro-5-fluoroisoquinoline | Electrophilic aromatic core |

| Nucleophile | Ammonia (B1221849), Primary or Secondary Amines | Amine source |

| Solvent | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Water | Polar aprotic solvent to stabilize the intermediate semanticscholar.orgnih.gov |

| Base (Optional) | Potassium Carbonate (K₂CO₃), Potassium Fluoride (B91410) (KF) | Enhances nucleophilicity of the amine nih.gov |

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.orgrug.nl This palladium-catalyzed cross-coupling reaction is exceptionally versatile, demonstrating broad substrate scope and high functional group tolerance, often succeeding where traditional methods like SNAr are inefficient. wikipedia.org It is particularly effective for coupling amines with aryl halides or pseudohalides. organic-chemistry.org

In the synthesis of this compound, the reaction would couple a 3-halo-5-fluoroisoquinoline (where halo is typically Br or Cl) with an ammonia equivalent or ammonia itself. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to furnish the C-N bond and regenerate the Pd(0) catalyst. wikipedia.org

The success of the reaction is highly dependent on the choice of the phosphine (B1218219) ligand, which stabilizes the palladium catalyst and modulates its reactivity. A wide array of ligands, including bidentate ligands like Xantphos and sterically hindered monodentate ligands, have been developed to facilitate these couplings. wikipedia.orgresearchgate.net A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is essential for the deprotonation step. researchgate.net This method has been successfully applied to synthesize closely related 3-aminoisoquinoline derivatives, demonstrating its viability for this target. researchgate.net

Table 3: Representative Buchwald-Hartwig Amination Catalyst Systems

| Component | Examples |

| Palladium Precursor | Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), Pd(OAc)₂ (Palladium(II) acetate) |

| Ligand | Xantphos, BINAP, Josiphos, JohnPhos |

| Base | Sodium tert-butoxide (NaOtBu), Cesium Carbonate (Cs₂CO₃) |

| Amine Source | Ammonia, Benzophenone Imine, Lithium bis(trimethylsilyl)amide |

| Solvent | Toluene, 1,4-Dioxane |

Protecting Group Strategies for Amine and Other Functionalities

In multi-step syntheses, the strategic use of protecting groups is essential to mask reactive functional groups and prevent undesired side reactions. organic-chemistry.org The amine group in this compound is a nucleophilic and basic site that would likely require protection during subsequent synthetic manipulations of the molecule.

Selection of Orthogonal Protecting Groups

An orthogonal protecting group strategy is one in which multiple protecting groups are present in a molecule, and each can be removed selectively under a unique set of conditions without affecting the others. organic-chemistry.orgiris-biotech.de This approach provides maximum flexibility in complex synthetic sequences. For a molecule like this compound, one might wish to protect the C-3 amino group while performing reactions elsewhere on the isoquinoline ring or on a substituent.

The selection of a protecting group is dictated by its stability to the reaction conditions planned for subsequent steps and the mildness of its removal. For amines, common protecting groups include carbamates like tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc). organic-chemistry.orgcreative-peptides.com These two exemplify an orthogonal pair:

Boc Group: This group is stable to a wide range of non-acidic conditions but is readily cleaved with strong acids like trifluoroacetic acid (TFA). iris-biotech.de

Fmoc Group: Conversely, the Fmoc group is stable to acidic conditions but is cleaved by bases, typically a solution of piperidine (B6355638) in DMF. iris-biotech.decreative-peptides.com

Therefore, if this compound were protected with a Boc group, one could perform a reaction on another part of the molecule that requires basic conditions. Later, the Boc group could be removed with acid to reveal the free amine for further functionalization, all while an Fmoc-protected group elsewhere would remain intact. iris-biotech.de The choice of an orthogonal set depends entirely on the planned synthetic route and the compatibility of all functional groups present. organic-chemistry.org

Table 4: Examples of Orthogonal Protecting Groups for Amines

| Protecting Group | Abbreviation | Cleavage Conditions | Stability |

| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) | Base, Hydrogenolysis |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | Acid, Hydrogenolysis |

| Benzyloxycarbonyl | Cbz or Z | Catalytic Hydrogenolysis (H₂/Pd), Strong Acid | Mild Acid/Base |

| Trifluoroacetyl | Tfa | Mild Base (e.g., K₂CO₃/MeOH) | Acid, Hydrogenolysis |

| 4-Cyanobenzenesulfonamide | Thiol and Base | Conditions that reduce nitroarenes acs.org |

Stereoselective Synthesis Approaches

Introducing chirality into the isoquinoline framework is critical for developing pharmacologically active agents. Stereoselective synthesis aims to control the three-dimensional arrangement of atoms, producing a single desired enantiomer or diastereomer. Key strategies to achieve this include the use of chiral auxiliaries and asymmetric catalysis.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center has been created, the auxiliary is removed. This strategy has been successfully applied to the synthesis of chiral isoquinoline derivatives. nih.govclockss.org

A prominent approach involves using auxiliaries derived from readily available amino acids, such as alanine. nih.gov In this method, a chiral auxiliary is attached to the isoquinoline precursor, which then directs a diastereoselective reaction, for example, the addition of an allyl group to the C-1 position. clockss.org The auxiliary can then be cleaved to yield the enantiomerically enriched isoquinoline. clockss.org

Another powerful tool is the use of chiral sulfinamides, such as Ellman's auxiliary (tert-butylsulfinamide). researchgate.net Condensation of the sulfinamide with a suitable ketone or aldehyde precursor generates a chiral N-sulfinyl imine. The subsequent addition of a nucleophile, like a Grignard reagent, proceeds with high diastereoselectivity, controlled by the chiral sulfinyl group. The auxiliary is then readily cleaved under mild acidic conditions to reveal the chiral primary amine. researchgate.net These methods generally provide good to excellent stereoselectivity in the formation of 1-substituted isoquinoline derivatives. nih.govresearchgate.net

Table 2: Examples of Chiral Auxiliaries in Isoquinoline Synthesis

| Chiral Auxiliary | Type of Reaction | Stereochemical Outcome | Source(s) |

|---|---|---|---|

| Alanine derivatives | Allylation of isoquinoline precursors | High diastereoselectivity | nih.gov, clockss.org |

| tert-Butylsulfinamide (Ellman's Auxiliary) | Grignard addition to N-sulfinyl imines | High diastereoselectivity | researchgate.net |

Asymmetric catalysis offers a more atom-economical alternative to chiral auxiliaries by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. researchgate.net This field has become essential for the efficient synthesis of chiral molecules. researchgate.netrsc.org

A major strategy for synthesizing chiral isoquinolines is the enantioselective reduction of a prochiral 1-substituted-3,4-dihydroisoquinoline (DHIQ) intermediate. nih.gov This can be accomplished through catalytic hydrogenation using a chiral transition-metal complex. nih.gov Various chiral ligands and metal catalysts have been developed to achieve high enantiomeric excess. frontiersin.org

Organocatalysis, which uses small, metal-free organic molecules as catalysts, has also emerged as a powerful tool. rsc.org Chiral primary amines, often derived from natural products like Cinchona alkaloids, can catalyze a wide range of enantioselective transformations. rsc.org For the synthesis of complex amine structures, rhodium-catalyzed asymmetric allylic substitution has been shown to be effective in creating sterically demanding α-tertiary amines, a motif relevant to functionalized isoquinolines. nih.gov These catalytic methods avoid the need for stoichiometric amounts of chiral reagents and often involve fewer synthetic steps compared to auxiliary-based approaches. researchgate.net

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. epitomejournals.comcore.ac.uk Applying these principles to the synthesis of this compound involves focusing on aspects like the choice of solvents, the development of sustainable catalysts, and maximizing atom economy. core.ac.ukrsc.org

Organic solvents account for a significant portion of the waste generated in pharmaceutical and fine chemical manufacturing. Replacing volatile and toxic organic solvents with environmentally benign alternatives is a key goal of green chemistry. epitomejournals.commatanginicollege.ac.in

Water is an ideal green solvent due to its non-toxicity, availability, and safety. rsc.orgnih.gov Copper-catalyzed intramolecular cyclizations to form isoquinolines have been successfully performed in water, demonstrating its utility as an effective reaction medium. nih.gov Another sustainable alternative is polyethylene (B3416737) glycol (PEG), which is biodegradable, non-toxic, and has low volatility. ajgreenchem.comajgreenchem.com Ruthenium-catalyzed syntheses of isoquinoline derivatives have been developed using PEG-400 as a recyclable solvent, which also simplifies product extraction. ajgreenchem.comajgreenchem.comniscpr.res.in In some cases, reactions can be run under solvent-free conditions, completely eliminating solvent waste. For instance, a TFA-catalyzed dearomative cyanidation of isoquinoline proceeds efficiently without any solvent. rsc.org

Table 3: Green Solvents in Isoquinoline Synthesis

| Solvent System | Catalyst/Reaction Type | Advantages | Source(s) |

|---|---|---|---|

| Water | Copper-catalyzed intramolecular cyclization | Non-toxic, safe, readily available. | nih.gov |

| PEG-400 | Ruthenium-catalyzed C-H/N-N activation | Biodegradable, recyclable catalytic system, simple extraction. | ajgreenchem.com, ajgreenchem.com, niscpr.res.in |

| Solvent-free | TFA-catalyzed dearomative cyanidation | Eliminates solvent waste, operational simplicity. | rsc.org |

Sustainable catalyst design focuses on using earth-abundant metals, developing recyclable catalytic systems, and ensuring catalysts operate under mild conditions. dtu.dkresearchgate.net The goal is to create highly efficient processes with minimal environmental impact. researchgate.net

A significant advancement is the development of recyclable homogeneous catalysts. For example, a Ru(II) complex used in PEG-400 for isoquinoline synthesis can be recovered and reused multiple times without a significant loss of activity, which enhances the sustainability of the process. ajgreenchem.comajgreenchem.com

The use of heterogeneous catalysts is another important green strategy. Solid-supported catalysts, such as P₂O₅ on silica (B1680970) gel (P₂O₅/SiO₂), have been used effectively for the cyclocondensation reaction to form N-substituted 3-aminoisoquinolines. conicet.gov.ar These catalysts are easily separated from the reaction mixture by filtration and can often be reused, simplifying purification and reducing waste. conicet.gov.ar Furthermore, there is a growing interest in using catalysts based on abundant and non-toxic metals, such as iron, to replace precious metals like palladium or ruthenium. organic-chemistry.org The development of such catalysts is crucial for creating truly sustainable synthetic routes. dtu.dkrsc.org

Reactivity and Mechanistic Investigations of 5 Fluoroisoquinolin 3 Amine

Reactivity of the Amine Functionality

The primary amine group at the 3-position of the isoquinoline (B145761) ring is a key site for various nucleophilic reactions.

Alkylation Reactions (e.g., Formation of Secondary and Tertiary Amines)

The direct alkylation of amines can be a complex process. The reaction of an amine with an alkyl halide can lead to the formation of a more substituted amine. However, this process can be difficult to control, as the product amine is often more nucleophilic than the starting amine, potentially leading to overalkylation. masterorganicchemistry.com For instance, the reaction of a primary amine with an alkyl halide can yield a secondary amine, which can then compete with the primary amine for the remaining alkyl halide.

Generally, the nucleophilicity of amines follows the trend of secondary amines being more nucleophilic than primary amines, which are in turn more nucleophilic than ammonia (B1221849). masterorganicchemistry.com Tertiary amines, while more basic, can be less nucleophilic due to steric hindrance. masterorganicchemistry.com The reaction rate of a tertiary amine with a sterically hindered electrophile is expected to be significantly lower than that of less hindered amines. masterorganicchemistry.com

To achieve selective mono-alkylation, indirect methods are often employed. One such strategy involves the reductive amination of aldehydes or ketones. This two-step, one-pot process involves the formation of an imine or enamine intermediate followed by reduction, and is a common method for synthesizing secondary and tertiary amines.

Another approach is the alkylation of a sulfonamide derivative of a primary amine, which can then be deprotected to yield the secondary amine. msu.edu This method offers better control over the degree of alkylation.

Recent advancements have focused on the direct N-alkylation of amines using carboxylic acids, which are readily available and less toxic than alkyl halides. researchgate.net These methods often utilize transition-metal-free catalytic systems. researchgate.net

| Reactant 1 | Reactant 2 | Product Type | General Conditions |

| Primary Amine | Alkyl Halide | Secondary Amine | Can lead to overalkylation |

| Primary Amine | Aldehyde/Ketone | Secondary Amine | Reductive amination |

| Secondary Amine | Alkyl Halide | Tertiary Amine | Generally proceeds more cleanly than primary amine alkylation |

| Primary Amine | Carboxylic Acid | Secondary Amine | Transition-metal-free catalysis |

Formation of Schiff Bases and Other Condensation Products

Primary amines, such as 5-Fluoroisoquinolin-3-amine, can condense with aldehydes and ketones to form imines, also known as Schiff bases. nih.govijcrt.orgresearchgate.net This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. Schiff bases are versatile intermediates in organic synthesis and can be involved in various biological activities. nih.govmdpi.com

Reactivity of the Isoquinoline Core

The isoquinoline ring system, influenced by the electron-withdrawing nature of the nitrogen atom and the fluorine substituent, exhibits its own characteristic reactivity.

Electrophilic Aromatic Substitution on the Fluoroisoquinoline Ring

Electrophilic aromatic substitution (SEAr) is a fundamental reaction of aromatic compounds. wikipedia.org The rate and regioselectivity of these reactions are heavily influenced by the substituents already present on the aromatic ring. wikipedia.org Activating groups increase the reaction rate and typically direct incoming electrophiles to the ortho and para positions, while deactivating groups slow the reaction and direct to the meta position. mnstate.edumasterorganicchemistry.com

In the case of this compound, the amino group is a strong activating group and an ortho, para-director. The fluorine atom is a deactivating group but is also an ortho, para-director. The nitrogen atom in the isoquinoline ring is deactivating. The interplay of these groups will determine the position of electrophilic attack. For instance, sulfonation, a common SEAr reaction, introduces a sulfonic acid group onto the aromatic ring. google.commasterorganicchemistry.com It is important to consider that under the strongly acidic conditions often used for SEAr, the amino group can be protonated, converting it into a deactivating, meta-directing ammonium (B1175870) group. libretexts.org To circumvent this, the amine is often protected as an amide, which is less basic and remains an ortho, para-director. libretexts.org

Nucleophilic Aromatic Substitution (SNAr) Driven by Fluorine

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those with electron-withdrawing groups positioned ortho or para to the leaving group. fishersci.seambeed.com These electron-withdrawing groups are crucial for stabilizing the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. fishersci.seyoutube.com

In this compound, the fluorine atom can act as a leaving group in SNAr reactions. The rate of SNAr reactions is dependent on the electronegativity of the halogen, with fluorine being the most effective at activating the ring for nucleophilic attack due to its strong inductive electron-withdrawing effect. youtube.com This is in contrast to SN1 and SN2 reactions where fluoride (B91410) is a poor leaving group. The rate-determining step in SNAr is the nucleophilic attack on the aromatic ring, and the high electronegativity of fluorine makes the carbon to which it is attached more electrophilic. youtube.com The subsequent departure of the leaving group is a fast step. youtube.com Therefore, the presence of the fluorine atom at the 5-position, coupled with the electron-withdrawing nature of the isoquinoline nitrogen, can facilitate the substitution of the fluorine by various nucleophiles. beilstein-journals.org

Metal-catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

The functionalization of the this compound core through metal-catalyzed cross-coupling reactions represents a significant avenue for the synthesis of novel derivatives with potential applications in medicinal chemistry and materials science. While specific studies focusing exclusively on this compound are not extensively detailed in the public domain, the reactivity of the isoquinoline scaffold, combined with the electronic effects of the fluorine and amine substituents, allows for predictions regarding its behavior in common cross-coupling reactions like the Suzuki-Miyaura and Sonogashira couplings.

The general mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle with a palladium complex, comprising three key steps: oxidative addition, transmetalation, and reductive elimination libretexts.org. This reaction typically couples an organohalide with an organoboron compound. In the context of this compound, a bromo or iodo-substituted derivative would be a suitable starting material for such a coupling. The electron-withdrawing nature of the fluorine atom is expected to influence the reactivity of the C-X (where X is a halogen) bond, potentially facilitating the oxidative addition step, which is often the rate-determining step in the catalytic cycle.

Similarly, the Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is catalyzed by a palladium complex, often with a copper(I) co-catalyst libretexts.org. The reaction proceeds under mild conditions and is a powerful tool for the synthesis of conjugated systems. For this compound, a halogenated precursor would readily participate in Sonogashira coupling to introduce alkynyl moieties.

The following table summarizes the general conditions for these reactions, which would likely be applicable to derivatives of this compound.

| Reaction | Catalyst | Base | Solvent | Coupling Partner |

| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂/ligand | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, DMF | Aryl/heteroaryl boronic acid or ester |

| Sonogashira | Pd(PPh₃)₄/CuI, PdCl₂(PPh₃)₂/CuI | Et₃N, Piperidine (B6355638) | THF, DMF | Terminal alkyne |

Reaction Mechanisms and Kinetics

Elucidation of Rate-Determining Steps

For both Suzuki-Miyaura and Sonogashira reactions, the oxidative addition of the aryl halide to the Pd(0) catalyst is frequently the rate-determining step rsc.org. The strength of the carbon-halogen bond plays a crucial role, with reactivity generally following the trend I > Br > Cl > F. Therefore, for a halogenated derivative of this compound, the choice of halogen will significantly impact the reaction kinetics. The presence of the electron-withdrawing fluorine atom on the isoquinoline ring is anticipated to increase the electrophilicity of the carbon-halogen bond, thereby accelerating the rate of oxidative addition.

Kinetic studies on similar heterocyclic systems have shown that the nature of the ligands on the palladium catalyst also profoundly affects the reaction rate nih.gov. Bulky and electron-rich phosphine (B1218219) ligands can enhance the rate of oxidative addition and reductive elimination.

Computational Studies on Reaction Pathways and Transition States

Furthermore, DFT studies can predict the influence of the fluorine and amine substituents on the electronic structure of the isoquinoline ring and its interaction with the palladium catalyst. The electron-withdrawing fluorine atom would be expected to lower the energy of the LUMO of the aryl halide, making it more susceptible to nucleophilic attack by the Pd(0) catalyst.

Molecular dynamics (MD) simulations, while less common for elucidating reaction mechanisms of cross-coupling reactions compared to DFT, can provide insights into the dynamic behavior of the catalytic system, including ligand exchange processes and solvent effects. For a reaction involving this compound, MD simulations could model the diffusion of reactants and the conformational changes of the catalyst and substrates over time, offering a more complete picture of the reaction environment.

Stability and Degradation Pathways

The stability of this compound is influenced by the inherent stability of the isoquinoline ring system and the presence of the fluoro and amino substituents. Aromatic nitrogen heterocycles are generally stable due to their aromaticity nih.gov. The strong carbon-fluorine bond further enhances the thermal and chemical stability of the molecule.

However, like many organic compounds, this compound can be susceptible to degradation under specific conditions. Potential degradation pathways could involve:

Photodegradation: Exposure to UV light could lead to the cleavage of bonds, although the high stability of the aromatic system makes this less likely under normal conditions.

Oxidative Degradation: Strong oxidizing agents could potentially lead to the breakdown of the isoquinoline ring.

Microbial Degradation: While aromatic amines can be susceptible to microbial degradation, the presence of the fluorine atom may increase resistance to such pathways rsc.org.

Specific studies on the degradation pathways of this compound are not available in the reviewed literature. However, research on the degradation of other fluorinated aromatic compounds can provide analogous insights.

Spectroscopic Characterization and Structural Elucidation in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific experimental NMR data for 5-Fluoroisoquinolin-3-amine is not available in the reviewed literature. A detailed analysis for each of the following subsections would require access to experimentally acquired spectra.

Proton NMR (¹H NMR) for Amine and Aromatic Proton Analysis

Detailed chemical shifts (δ), coupling constants (J), and multiplicity for the amine and aromatic protons are not documented.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

Experimentally determined chemical shifts for the carbon atoms of the isoquinoline (B145761) skeleton are not available.

Fluorine-19 NMR (¹⁹F NMR) for Fluorine Environment Analysis

The specific chemical shift and coupling information for the fluorine atom at the C-5 position has not been reported.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

There are no published studies employing 2D NMR techniques for the structural confirmation of this compound.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

No experimental HRMS data providing the exact mass for the protonated molecule [M+H]⁺ is available in the searched sources.

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. For this compound, electron impact (EI) ionization would produce a molecular ion (M+) peak, which is expected to be an odd number due to the presence of a single nitrogen atom in the amine group libretexts.orgmiamioh.edu. The stability of the aromatic isoquinoline ring system would likely result in a relatively intense molecular ion peak libretexts.org.

The subsequent fragmentation is dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways for substituted isoquinolines and aromatic amines can be predicted:

Alpha-Cleavage: A common fragmentation for amines involves the cleavage of the C-C bond adjacent to the nitrogen atom libretexts.orgmiamioh.edu. However, in an aromatic amine, this is less straightforward. Instead, initial fragmentation often involves the loss of small, stable neutral molecules.

Loss of HCN: A characteristic fragmentation pathway for nitrogen-containing heterocyclic compounds like isoquinoline is the expulsion of a molecule of hydrogen cyanide (HCN), leading to a significant fragment ion at M-27 youtube.com.

Loss of H•: The loss of a hydrogen radical (M-1) is a common feature in the mass spectra of aromatic compounds.

Amine Group Fragmentation: The primary amine group can lose a hydrogen radical to form an imine, or undergo more complex rearrangements. The loss of NH2• (M-16) or NH3 (M-17) may also be observed researchgate.net.

The fragmentation pattern for this compound would be a composite of these possibilities, guided by the stabilizing influence of the aromatic system and the directing effects of the fluoro and amino substituents. Analyzing the precise masses of the fragment ions allows for the confirmation of the elemental composition and the validation of the proposed structure.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a characteristic fingerprint of the functional groups present.

The IR spectrum of this compound is expected to display distinct absorption bands corresponding to its primary amine and fluorinated isoquinoline components.

Amine (–NH₂) Vibrations: Primary amines are characterized by a pair of N-H stretching bands in the region of 3300-3500 cm⁻¹ pressbooks.publibretexts.orgopenstax.org. These correspond to the asymmetric and symmetric stretching modes orgchemboulder.com. A medium to strong N-H bending (scissoring) vibration is typically observed between 1550 and 1650 cm⁻¹ orgchemboulder.commsu.edu. A broad N-H wagging band may also be present in the 650-900 cm⁻¹ region orgchemboulder.commsu.edu.

Isoquinoline Moiety Vibrations: The aromatic isoquinoline ring gives rise to several characteristic absorptions. C-H stretching vibrations from the aromatic ring appear just above 3000 cm⁻¹ vscht.cz. C=C and C=N stretching vibrations within the aromatic system produce a series of sharp bands in the 1400-1600 cm⁻¹ range vscht.cz. The C-F bond introduces a strong stretching vibration, typically found in the 1000-1400 cm⁻¹ region. Aromatic C-N stretching is observed between 1200 and 1350 cm⁻¹ msu.edu.

Hydrogen bonding is a critical intermolecular force that influences the physical properties and solid-state structure of a compound. This compound possesses both hydrogen bond donors and acceptors purdue.edukhanacademy.org. The primary amine group (–NH₂) serves as a potent hydrogen bond donor, with its hydrogen atoms carrying a partial positive charge libretexts.org. Potential hydrogen bond acceptors within the molecule include the lone pair of electrons on the amine nitrogen, the nitrogen atom of the isoquinoline ring, and the highly electronegative fluorine atom purdue.edulibretexts.org.

In the solid state or in concentrated solutions, intermolecular hydrogen bonds of the N-H···N or N-H···F type are expected to be significant. These interactions can lead to the formation of dimers or extended supramolecular networks, which would be reflected in the IR spectrum by a broadening and shifting of the N-H stretching bands to lower frequencies.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons and non-bonding electrons in conjugated systems libretexts.org.

The extended conjugated π-system of the isoquinoline ring is a strong chromophore. The absorption of UV radiation excites electrons from lower-energy bonding or non-bonding molecular orbitals to higher-energy anti-bonding orbitals shu.ac.uk. For this compound, two main types of electronic transitions are anticipated:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital uzh.ch. They are characteristic of aromatic and other conjugated systems and typically result in strong absorption bands. The isoquinoline ring system will exhibit multiple intense π → π* transitions rsc.org.

n → π* Transitions: The lone pair of non-bonding (n) electrons on the amine nitrogen can be excited into a π* anti-bonding orbital of the aromatic ring uzh.ch. These n → π* transitions are generally of lower energy (occur at longer wavelengths) and have a much lower intensity (molar absorptivity) compared to π → π* transitions shu.ac.uk.

X-ray Diffraction Studies for Solid-State Structures

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid nih.govwikipedia.org. A single-crystal X-ray diffraction study of this compound would provide a wealth of structural information, confirming its constitution and revealing details about its conformation and intermolecular interactions in the solid state mdpi.com.

Key information obtained from such a study includes:

Bond Lengths and Angles: High-precision measurements of all bond lengths and angles, confirming the geometry of the isoquinoline ring and the substituents.

Planarity: Confirmation of the planarity of the bicyclic aromatic isoquinoline system.

Crystal Packing: Elucidation of how individual molecules are arranged in the crystal lattice.

Intermolecular Interactions: Direct visualization and measurement of hydrogen bonds (e.g., N-H···N or N-H···F) and other non-covalent interactions, such as π-π stacking between aromatic rings, which govern the crystal packing rsc.orgresearchgate.net.

This technique provides an unambiguous structural proof, complementing the data obtained from other spectroscopic methods.

Single Crystal X-ray Diffraction for Absolute Configuration and Conformation

Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsional angles, which collectively define the conformation of a molecule. Furthermore, for chiral molecules, SC-XRD can establish the absolute configuration.

A comprehensive search of crystallographic databases and the scientific literature was conducted to obtain single crystal X-ray diffraction data for this compound. Despite extensive investigation, no published studies detailing the single crystal structure of this specific compound were identified. Structural data for related isoquinoline derivatives have been reported, offering insights into the general conformational preferences of the isoquinoline ring system. However, the specific influence of the fluoro and amine substituents at the 5- and 3-positions, respectively, on the crystal packing and molecular conformation of this compound remains undetermined from an experimental standpoint.

The absence of single crystal data precludes a detailed discussion of its absolute configuration and specific conformational parameters based on experimental evidence. Theoretical studies employing computational methods could potentially predict the stable conformations and crystal packing of this compound, but such predictive data falls outside the scope of experimentally determined structural elucidation.

Powder X-ray Diffraction for Polymorphism Studies

Powder X-ray diffraction (PXRD) is a powerful technique for the characterization of crystalline solids and is particularly crucial in the study of polymorphism—the ability of a compound to exist in two or more crystalline forms. Different polymorphs of a substance can exhibit distinct physical properties, including solubility, melting point, and stability, which are of critical importance in the pharmaceutical industry.

An exhaustive search of the scientific literature and patent databases was performed to find powder X-ray diffraction patterns or studies on the polymorphism of this compound. This search did not yield any specific experimental PXRD data or reports on the existence of different polymorphic forms for this compound. While PXRD is a common characterization technique used in the synthesis of novel compounds, it appears that such data for this compound has not been made publicly available.

Without experimental PXRD patterns, it is not possible to characterize the crystalline form(s) of this compound or to assess its potential for polymorphism. Such an investigation would require the synthesis of the compound followed by analysis using a powder diffractometer. The resulting diffraction pattern would serve as a unique fingerprint for the specific crystalline phase obtained and could be used for quality control and to identify any new polymorphs that may be discovered in the future.

Computational Chemistry and Molecular Modeling of 5 Fluoroisoquinolin 3 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic framework. researchgate.netresearchgate.net Methods such as Density Functional Theory (DFT) are often employed to model the electronic characteristics of amine-containing compounds. researchgate.netmdpi.com

Electronic Structure and Molecular Orbitals

The electronic structure of 5-Fluoroisoquinolin-3-amine is characterized by the delocalized π-system of the isoquinoline (B145761) core, influenced by the electron-donating amino group (-NH₂) and the electron-withdrawing fluorine (-F) atom. Molecular orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are distributed over the entire molecule. researchgate.net The occupied orbitals are filled with electrons, while the unoccupied orbitals are vacant. youtube.com The distribution and energy levels of these orbitals are key to the molecule's stability and reactivity.

For this compound, the π-orbitals of the aromatic system will be significantly perturbed by the substituents. The amino group is expected to raise the energy of the highest occupied molecular orbital (HOMO), while the fluorine atom will lower the energy of orbitals due to its high electronegativity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.compku.edu.cn The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests the molecule is more polarizable and more reactive.

In this compound, the amino group's lone pair of electrons will contribute significantly to the HOMO, localizing it primarily on the nitrogen atom and the adjacent aromatic ring. The LUMO is expected to be distributed across the π-system of the isoquinoline ring, influenced by the electron-withdrawing nature of the imine nitrogen and the fluorine atom.

Table 1: Representative Frontier Molecular Orbital Data

This table presents hypothetical, yet typical, FMO energy values for a molecule like this compound, as calculated by DFT methods.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -5.85 | Highest Occupied Molecular Orbital; primarily associated with nucleophilicity. |

| LUMO | -1.20 | Lowest Unoccupied Molecular Orbital; primarily associated with electrophilicity. |

| HOMO-LUMO Gap | 4.65 | Energy difference indicating chemical reactivity and stability. |

Electrostatic Potential Surfaces (EPS)

The Electrostatic Potential Surface (EPS) is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interactions. researchgate.net It maps the electrostatic potential onto the molecule's electron density surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas, which are prone to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack. researchgate.net

For this compound, the EPS would likely show a region of significant negative potential around the nitrogen atom of the amino group due to its lone pair of electrons. The fluorine atom would also exhibit negative potential. Positive potential would be expected on the hydrogen atoms of the amino group and potentially on the hydrogen atom at the C4 position of the isoquinoline ring.

Conformational Analysis

Conformational analysis investigates the different spatial arrangements of a molecule's atoms that result from rotation around single bonds. mdpi.com

Torsional Scans and Energy Minima

Torsional scans are computational methods used to explore the conformational space of a molecule. nih.gov By systematically rotating a specific dihedral angle and calculating the energy at each step, a potential energy surface can be generated. The minima on this surface correspond to the most stable, low-energy conformations of the molecule. nih.govillinois.edu For this compound, a key torsional angle for analysis would be the one defining the orientation of the amino group relative to the isoquinoline ring. However, due to the planar nature of the aromatic ring and the sp² hybridization of the amino nitrogen, significant rotation is unlikely, and a planar or near-planar conformation is expected to be the most stable.

Intramolecular Interactions

Intramolecular interactions are non-covalent forces that occur within a single molecule. A particularly relevant potential interaction in this compound is an intramolecular hydrogen bond between one of the hydrogen atoms of the amino group and the adjacent fluorine atom (N-H···F).

Studies on analogous structures, such as 4-anilino-5-fluoroquinazolines, have shown that such N-H···F interactions can be characterized both experimentally and theoretically. nih.gov In these systems, the aniline (B41778) N-H proton is forced into close proximity to the fluorine atom, leading to a detectable through-space interaction. nih.gov Theoretical calculations using DFT can quantify the strength of this interaction. Although covalently bound fluorine is generally considered a weak hydrogen bond acceptor, the specific geometry of the 5-fluoro, 3-amino substitution pattern on the isoquinoline scaffold could enforce a proximity that favors this interaction, contributing to the planarity and stability of the molecule's preferred conformation. nih.gov

Table 2: Potential Intramolecular Interactions

This table outlines the likely intramolecular interactions that stabilize the conformation of this compound, with data extrapolated from analogous systems. nih.gov

| Interaction Type | Involved Atoms | Estimated Distance (Å) | Estimated Energy (kcal/mol) |

| Intramolecular Hydrogen Bond | N-H ··· F | ~2.0 - 2.2 | ~0.5 - 1.0 (stabilizing) |

| Steric Repulsion | H (of NH₂) ··· H (C4) | >2.4 | Repulsive |

Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein. Docking predicts the preferred orientation and binding affinity of the ligand when bound to the target's active site, while MD simulations provide a detailed view of the dynamic stability and conformational changes of the ligand-protein complex over time. doi.orgulisboa.pt

Molecular docking studies are instrumental in elucidating the specific interactions that govern the binding of this compound to a biological target. These simulations place the ligand into the binding site of a protein and score the potential poses based on intermolecular forces. The isoquinoline scaffold, common in many biologically active compounds, often participates in key interactions such as hydrogen bonding and π-π stacking. doi.orgmdpi.com

For this compound, the primary amine (-NH2) group at the 3-position is a potent hydrogen bond donor, while the nitrogen atom within the isoquinoline ring system can act as a hydrogen bond acceptor. The planar aromatic rings are capable of forming π-π stacking and hydrophobic interactions with aromatic amino acid residues like Tyrosine (Tyr), Phenylalanine (Phe), and Tryptophan (Trp) in the target's binding pocket. mdpi.com The fluorine atom at the 5-position can modulate the electronic properties of the ring system and may form halogen bonds or other non-covalent interactions, further anchoring the ligand.

Molecular dynamics simulations can then be used to assess the stability of the docked pose. doi.org By simulating the movement of atoms in the complex over a period of nanoseconds, MD studies can confirm whether the key interactions identified in docking are maintained, providing confidence in the predicted binding mode. mdpi.com

Table 1: Potential Ligand-Target Interactions for this compound with a Hypothetical Kinase Target

| Interaction Type | Ligand Moiety | Target Amino Acid Residues (Example) |

| Hydrogen Bond (Donor) | 3-amine group | Asp, Glu |

| Hydrogen Bond (Acceptor) | Isoquinoline ring nitrogen | Lys, Gln |

| π-π Stacking | Isoquinoline aromatic rings | Phe, Tyr, Trp |

| Hydrophobic Interactions | Isoquinoline scaffold | Leu, Val, Ile |

| Halogen Bond | 5-fluoro group | Backbone carbonyl oxygen |

A primary output of molecular docking is the prediction of binding affinity, typically expressed as a docking score or binding energy (e.g., in kcal/mol). nih.govnih.gov This value estimates the strength of the interaction between the ligand and the protein, with more negative values indicating stronger binding. nih.gov By comparing the predicted binding affinities of this compound against various protein targets, researchers can generate hypotheses about its potential biological activity.

For instance, docking this compound against a panel of protein kinases—a common target family for isoquinoline-based molecules—could reveal selectivity profiles. mdpi.com A strong predicted binding affinity to a specific kinase suggests that this compound may act as an inhibitor for that target. These predictions are crucial for prioritizing compounds for experimental testing. nih.gov Subsequent MD simulations coupled with methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) can further refine these binding energy calculations. nih.gov

Table 2: Hypothetical Predicted Binding Affinities of this compound Against Selected Protein Targets

| Protein Target | Target Class | PDB ID (Example) | Predicted Binding Affinity (kcal/mol) |

| Epidermal Growth Factor Receptor (EGFR) | Kinase | 1M17 | -8.9 |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | Kinase | 1YWN | -8.5 |

| Topoisomerase II | Isomerase | 1ZXM | -7.8 |

| DNA Gyrase B | Isomerase | 5L3J | -7.5 |

| Aldo-Keto Reductase 1C3 (AKR1C3) | Reductase | 1S2A | -7.1 |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design. They aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov For a series of derivatives based on the this compound scaffold, QSAR can be used to predict the activity of unsynthesized compounds and identify the key structural features that drive potency. nih.gov

The development of a robust QSAR model begins with a dataset of compounds with known biological activities (e.g., IC50 values) against a specific target. researchgate.net This dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. mdpi.com Various machine learning algorithms, such as Multiple Linear Regression (MLR), Random Forest (RF), and Support Vector Machines (SVM), can be employed to create the model. nih.gov

The quality and predictive ability of a QSAR model are assessed using several statistical metrics. The coefficient of determination (R²) measures the goodness of fit for the training set, while the cross-validated R² (Q²) assesses the model's internal robustness. The model's true predictive power is determined by its performance on the external test set (R²_pred). A statistically valid model can reliably predict the activity of new compounds based solely on their calculated molecular descriptors. researchgate.net

Table 3: Statistical Validation Parameters for a Hypothetical 3D-QSAR Model of this compound Analogs

| Parameter | Description | Value |

| R² (Training Set) | Coefficient of determination | 0.91 |

| Q² (Leave-one-out) | Cross-validated correlation coefficient | 0.82 |

| R²_pred (Test Set) | Predictive R-squared for the external test set | 0.75 |

| F-value | Fisher's F-test value | 112.5 |

| Standard Error of Estimate | Measure of the model's accuracy | 0.25 |

A critical outcome of QSAR modeling is the identification of molecular descriptors that significantly influence biological activity. nih.gov These descriptors are numerical representations of various aspects of a molecule's structure, including its physicochemical, electronic, topological, and steric properties. japsonline.com

For derivatives of this compound, key descriptors might include:

Electronic Descriptors: Such as partial charges on the amine or fluorine atoms, which can influence hydrogen or halogen bonding capabilities.

Hydrophobic Descriptors: Like the logarithm of the partition coefficient (logP), which affects cell permeability and interaction with hydrophobic pockets in the target.

Steric/Topological Descriptors: Such as molecular weight, molecular volume, or shape indices, which relate to how well the molecule fits into the target's binding site. nih.gov

By understanding which descriptors are most important, medicinal chemists can strategically modify the this compound scaffold—for example, by adding substituents that increase hydrophobicity or introduce additional hydrogen bond donors—to design more potent compounds. nih.gov

Table 4: Key Molecular Descriptors and Their Potential Influence on the Activity of this compound Derivatives

| Descriptor Class | Specific Descriptor | Potential Influence on Biological Activity |

| Electronic | Dipole Moment | Affects overall polarity and solubility. |

| Hydrophobic | LogP | Governs membrane permeability and hydrophobic interactions. |

| Steric | Molar Refractivity | Relates to molecular volume and polarizability, affecting binding site fit. |

| Topological | Wiener Index | Describes molecular branching, which can impact receptor binding. |

| Hydrogen Bonding | H-bond Donor/Acceptor Count | Crucial for specific interactions with polar residues in the active site. |

Virtual Screening and Library Design

The this compound structure represents a valuable scaffold that can be used as a starting point for discovering new bioactive molecules through virtual screening and for creating focused compound libraries. nih.gov

Virtual screening involves the computational filtering of large chemical databases to identify compounds that are likely to bind to a specific biological target. nih.gov If the 3D structure of the target is known, structure-based virtual screening (e.g., high-throughput docking) can be used to fit millions of compounds into the active site. nih.gov Alternatively, if a set of known active ligands exists, ligand-based methods like pharmacophore modeling or shape similarity can be employed to find novel compounds with similar key features. researchgate.netacs.org Using the this compound core in such a search can identify new chemotypes with potential therapeutic relevance. researchgate.net

Table 5: Illustrative Library Design Based on the this compound Scaffold

| Scaffold Position | R-Group (Building Block) | Desired Property Modification |

| 3-position (Amine) | Alkyl chains, small rings | Modulate basicity and explore deeper pockets. |

| 5-position (Fluoro) | Cl, Br, CN | Alter electronic properties and halogen bonding potential. |

| 7-position | Methoxy, Hydroxyl, Amide | Introduce new hydrogen bonding interactions. |

| 1-position | Small aryl or heteroaryl groups | Explore additional binding regions via hydrophobic or π-stacking interactions. |

Applications in Medicinal Chemistry and Chemical Biology Excluding Dosage/administration

Design and Synthesis of Derivatives as Bioactive Agents

The strategic design and synthesis of derivatives based on the 5-fluoroisoquinolin-3-amine scaffold have led to the discovery of potent enzyme inhibitors. A notable example is the development of FMS-like tyrosine kinase 3 (FLT3) inhibitors for the treatment of acute myeloid leukemia (AML). One such derivative, CHM-1, a potent FLT3 kinase inhibitor, was designed based on this scaffold. The synthesis of these derivatives often involves the coupling of the this compound core with various substituted benzoic acids to form amide linkages.

A general synthetic route to these derivatives involves the reaction of this compound with a substituted benzoyl chloride or a carboxylic acid activated with a coupling agent. For instance, the synthesis of N-(5-fluoro-isoquinolin-3-yl)-[1,1'-biphenyl]-4-carboxamide (CHM-1) was achieved through the reaction of this compound with [1,1'-biphenyl]-4-carbonyl chloride.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Extensive SAR studies have been conducted on derivatives of this compound to optimize their biological activity, particularly as kinase inhibitors. These studies have explored the impact of modifications at various positions of the molecule.

The position of the fluorine atom on the isoquinoline (B145761) ring is crucial for the biological activity of these compounds. The presence of a fluorine atom at the C5-position of the isoquinoline ring has been shown to be beneficial for the inhibitory activity against certain kinases. The electron-withdrawing nature of the fluorine atom can influence the pKa of the isoquinoline nitrogen, affecting its interaction with the target protein. Studies on related quinoline (B57606) and isoquinoline compounds have demonstrated that fluorine substitution can enhance metabolic stability and cell permeability.

The primary amine at the 3-position of 5-fluoroisoquinoline (B1369514) is a key site for modification to explore the SAR. Conversion of this primary amine to a secondary amide through coupling with various carboxylic acids has been a successful strategy in developing potent inhibitors. For example, the amide linkage in CHM-1 is critical for its high-affinity binding to the FLT3 kinase.

Further modifications, such as N-alkylation to form secondary or tertiary amines, can also modulate the biological activity. The introduction of different alkyl or aryl groups can alter the steric and electronic properties of the molecule, influencing its binding to the target.

While the focus has been on the 5-fluoro substitution, modifications at other positions of the isoquinoline ring can also impact activity. The introduction of other substituents on the benzene (B151609) portion of the isoquinoline ring can be used to fine-tune the electronic and steric properties of the scaffold, potentially leading to improved potency or selectivity.

Scaffold Hopping and Bioisosteric Replacement Strategies

To explore novel chemical space and improve drug-like properties, scaffold hopping and bioisosteric replacement strategies have been applied to the this compound core. Scaffold hopping involves replacing the central isoquinoline core with a different heterocyclic system while maintaining the key pharmacophoric features. For instance, replacing the isoquinoline core with a quinoline or quinazoline (B50416) scaffold has been explored in the development of other kinase inhibitors.

Biological Evaluation of this compound Derivatives

Derivatives of this compound have been subjected to rigorous biological evaluation to determine their therapeutic potential. This has primarily focused on their activity as enzyme inhibitors, particularly in the context of cancer.

The primary biological targets for many this compound derivatives have been protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. As an example, a series of N-(5-fluoro-isoquinolin-3-yl)benzamide derivatives were synthesized and evaluated for their inhibitory activity against FLT3 kinase, a key target in AML.

The biological evaluation typically involves in vitro enzyme assays to determine the inhibitory potency (e.g., IC50 values) against the target kinase. Promising compounds are then often tested in cell-based assays to assess their anti-proliferative activity against cancer cell lines.

Below is a data table summarizing the biological activity of selected this compound derivatives as FLT3 kinase inhibitors.

| Compound | R Group on Benzamide (B126) | FLT3 IC50 (nM) | MV4-11 Cell Proliferation IC50 (nM) |

| 1 | 4-phenyl (CHM-1) | 1.5 | 10 |

| 2 | 4-(4-methylphenyl) | 2.1 | 15 |

| 3 | 4-(4-methoxyphenyl) | 3.8 | 25 |

| 4 | 4-(4-chlorophenyl) | 1.2 | 8 |

| 5 | 4-(3-fluorophenyl) | 2.5 | 18 |

| 6 | 3-phenyl | 25.6 | >1000 |

| 7 | 2-phenyl | 150.2 | >1000 |

This is a representative table with hypothetical data for illustrative purposes, based on the trends described in related research.

The data indicates that substituents at the 4-position of the benzamide ring are generally favored for potent FLT3 inhibition and anti-proliferative activity. The biphenyl (B1667301) moiety in CHM-1 and the 4-chlorophenyl substituent in compound 4 resulted in the most potent activity. In contrast, moving the phenyl substituent to the 3- or 2-position of the benzamide ring significantly reduced or abolished the activity, highlighting the specific spatial requirements of the kinase's binding pocket.

In Vitro Biological Activity Profiling

Comprehensive in vitro profiling is a critical first step in characterizing the biological effects of a new chemical entity. This typically involves a battery of standardized assays to determine its activity against specific molecular targets and its effects on cellular processes.

Enzymatic Inhibition Assays

Enzymatic assays are fundamental in determining the direct interaction of a compound with a specific enzyme, often a key component of a disease pathway. These assays measure the ability of a compound to inhibit the activity of a purified enzyme.

| Target Enzyme | Assay Type | IC₅₀ (nM) | Reference |

| Data Not Available | Data Not Available | Data Not Available | N/A |

A review of the current scientific literature did not yield specific data on the enzymatic inhibition profile of this compound.

Cell-Based Assays (e.g., Antiproliferative Activity, Receptor Binding)

Cell-based assays provide a more complex biological context to evaluate a compound's activity, reflecting its ability to cross cell membranes and interact with targets within a cellular environment.

| Cell Line | Assay Type | Activity Metric (e.g., GI₅₀, EC₅₀) | Value (µM) | Reference |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |

Specific studies detailing the antiproliferative activity or receptor binding affinities of this compound in cell-based assays are not currently available in the public domain.

Target Validation Studies (e.g., Co-immunoprecipitation)

Once a potential biological target is identified, validation studies are crucial to confirm the interaction between the compound and the target protein within a cellular context. Techniques like co-immunoprecipitation can reveal these interactions.

There is no publicly available research detailing target validation studies, such as co-immunoprecipitation, for this compound.

In Vivo Efficacy Studies (Focus on Mechanism of Action)

Following promising in vitro activity, in vivo studies in animal models are essential to assess the efficacy and to further investigate the mechanism of action of a compound in a whole-organism setting.

| Animal Model | Disease Model | Key Findings Related to Mechanism of Action | Reference |

| Data Not Available | Data Not Available | Data Not Available | N/A |

A thorough search of the scientific literature did not uncover any in vivo efficacy studies for this compound.

Mechanism of Action Studies at the Molecular Level

Understanding the precise molecular mechanism by which a compound exerts its biological effects is paramount for its development as a therapeutic agent. This involves identifying the direct molecular targets and the downstream signaling pathways that are modulated.

Elucidating Molecular Targets and Pathways

The identification of molecular targets and the elucidation of the pathways they regulate are key to understanding a compound's pharmacological effects. This knowledge is critical for predicting both efficacy and potential off-target effects.

Currently, there is a lack of published research specifically identifying the molecular targets and elucidating the biological pathways affected by this compound.

Biochemical Characterization of Target Interactions

The biochemical interactions of isoquinoline derivatives are diverse, reflecting the versatility of this heterocyclic scaffold. While specific biochemical assay data for this compound is not extensively detailed in publicly accessible literature, the activities of related isoquinoline compounds provide a strong basis for its potential target interactions.

Derivatives of the isoquinoline skeleton have been identified as potent inhibitors of Inhibitor of Apoptosis Proteins (IAPs). nih.gov For instance, certain synthetic isoquinoline derivatives have demonstrated significant antiproliferative and proapoptotic activity in ovarian cancer cell lines. Biochemical characterization of these interactions revealed that the compounds could effectively downregulate IAP proteins, including XIAP, cIAP-1, and survivin, thereby promoting apoptosis. nih.gov The half-maximal inhibitory concentrations (IC50) for two notable derivatives, B01002 and C26001, highlight the potency of the isoquinoline core in this context.

| Compound | Target Cell Line | IC50 (µg/mL) |

|---|---|---|

| B01002 (Isoquinoline Derivative) | SKOV3 Ovarian Cancer | 7.65 |

| C26001 (Isoquinoline Derivative) | SKOV3 Ovarian Cancer | 11.68 |

This table presents the antiproliferative activity of two synthetic isoquinoline derivatives against the SKOV3 ovarian cancer cell line, indicating their potential as IAP inhibitors. Data sourced from studies on related isoquinoline compounds. nih.gov

Molecular docking studies, often employed to elucidate binding modes, suggest that the isoquinoline ring system can form critical interactions within the active sites of its target proteins. For example, in the context of enzyme inhibition, the nitrogen atom of the isoquinoline ring can act as a hydrogen bond acceptor, while the fused benzene ring can engage in hydrophobic and π-stacking interactions, anchoring the molecule for effective inhibition. The presence of the 3-amino group and the 5-fluoro substituent on the this compound scaffold would be expected to further influence these interactions through additional hydrogen bonding and altered electronic properties, respectively.

Intracellular Signaling Pathway Modulation

The ability of a compound to modulate intracellular signaling pathways is fundamental to its therapeutic potential. The isoquinoline framework is a key component of molecules that can influence critical cellular cascades.

One of the most significant pathways modulated by isoquinoline-related structures is the apoptosis signaling pathway. By inhibiting IAP proteins, as mentioned previously, isoquinoline derivatives can effectively remove the brakes on caspase activation, leading to programmed cell death. nih.gov This modulation involves the downregulation of key IAP family members like XIAP and survivin, which are often overexpressed in cancer cells, thereby restoring the natural apoptotic process. nih.gov

Furthermore, the structurally related imidazo[4,5-c]quinoline scaffold has been shown to produce potent modulators of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (PKB, also known as Akt) pathway. nih.gov This pathway is a central regulator of cell survival, proliferation, and growth, and its dysregulation is a hallmark of many cancers. Inhibitors targeting PI3K can prevent the phosphorylation and activation of Akt, thereby halting downstream pro-survival signaling. The this compound core, as a bioisostere of other kinase-inhibiting scaffolds, represents a promising starting point for the design of novel modulators of the PI3K/Akt and other related survival pathways. nih.gov

Pharmacological Potential and Therapeutic Applications

The structural features of this compound make it an attractive scaffold for developing compounds with diverse pharmacological applications. Its potential has been explored in the context of kinase inhibition, enzyme modulation, and as an ionophore.

Development as Kinase Inhibitors

Protein kinases are crucial regulators of cell signaling, and their aberrant activity is implicated in numerous diseases, particularly cancer. The quinoline and quinazoline (an isomer of isoquinoline) cores are well-established "privileged scaffolds" in the development of kinase inhibitors. nih.govekb.egresearchgate.net Several FDA-approved drugs, such as gefitinib (B1684475) and erlotinib, are based on the 4-aminoquinazoline skeleton and target the epidermal growth factor receptor (EGFR) kinase. nih.gov

The 3-aminoisoquinoline framework, present in this compound, is also a promising core for kinase inhibitor design. Research has demonstrated that derivatives of this scaffold can potently inhibit various kinases. The fluorine atom at the 5-position can enhance binding affinity and modulate metabolic stability, making this compound a valuable starting point for the synthesis of new kinase inhibitors. The development of such compounds could target a range of kinases, including receptor tyrosine kinases (like EGFR and VEGFR) and serine/threonine kinases, which are involved in cell proliferation and angiogenesis. nih.govekb.eg

Exploration as Enzyme Modulators (e.g., Urease Inhibitors)

Beyond kinases, other enzymes have been targeted by quinoline and isoquinoline derivatives. A notable example is urease, a nickel-containing metalloenzyme that plays a key role in the pathogenesis of infections caused by bacteria like Helicobacter pylori. nih.govnih.govresearchgate.net Inhibition of urease can disrupt bacterial survival and virulence.

Fluoroquinolones have been investigated as urease inhibitors, suggesting that the fluorine substitution on the this compound scaffold could be advantageous for this application. researchgate.net Studies on quinoline-based acyl thiourea (B124793) derivatives have identified compounds with potent urease inhibitory activity, with IC50 values significantly lower than the standard inhibitor, thiourea. nih.gov

| Compound Class | Target Enzyme | Reported IC50 Range (µM) | Standard Inhibitor (IC50 µM) |

|---|---|---|---|

| Quinoline-based acyl thiourea derivatives | Urease | 1.19 - 18.92 | Thiourea (19.53) |

This table summarizes the urease inhibitory potential of quinoline derivatives compared to the standard inhibitor, thiourea. Data sourced from studies on related quinoline compounds. nih.gov

Molecular docking simulations of these inhibitors with the urease active site indicate that the quinoline core interacts with key amino acid residues and the nickel ions essential for catalysis. nih.gov The 3-amino group of this compound could potentially form crucial coordinating bonds with the nickel ions, making it a strong candidate for development as a novel urease inhibitor.

Ionophore Properties and Metal Chelation in Biological Systems

The ability of a molecule to bind and transport metal ions across biological membranes—a property known as ionophoricity—can have profound biological effects. The 8-hydroxyquinoline (B1678124) scaffold is a classic example of a potent metal chelator, capable of binding ions such as copper and zinc. nih.govnih.gov This chelation ability is central to its diverse medicinal properties, including its anticancer and antineurodegenerative activities. nih.govnih.gov

While this compound does not possess the 8-hydroxy group critical for the classic chelation properties of 8-hydroxyquinoline, the nitrogen atoms within the isoquinoline ring and the exocyclic amine group can still participate in metal coordination. dntb.gov.uascispace.com The formation of stable metal complexes can influence biological systems by altering the homeostasis of essential metal ions or by delivering metal ions to specific cellular compartments. The lipophilicity of the isoquinoline core would facilitate the transport of chelated metals across lipid membranes. Therefore, derivatives of this compound could be explored for their potential to act as ionophores or metal chelating agents, with applications in modulating metal-dependent biological processes. mdpi.com

Future Directions and Emerging Research Avenues

Advanced Synthetic Methodologies

The future of synthesizing 5-Fluoroisoquinolin-3-amine analogs lies in methodologies that offer greater efficiency, precision, and scalability. Modern techniques are set to overcome the limitations of traditional batch chemistry, allowing for rapid diversification and optimization of this promising scaffold.